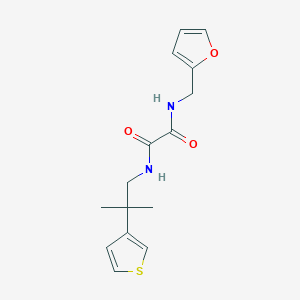

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Description

N1-(Furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a bifunctional oxalamide derivative characterized by its heterocyclic substituents: a furan-2-ylmethyl group at the N1 position and a branched 2-methyl-2-(thiophen-3-yl)propyl group at the N2 position.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-15(2,11-5-7-21-9-11)10-17-14(19)13(18)16-8-12-4-3-6-20-12/h3-7,9H,8,10H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELZWNXLSLPNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted under specific conditions to form the oxalamide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Oxalamides

Key Observations :

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and a thiophene moiety, which are known to confer various biological activities. The molecular formula is , with a molecular weight of approximately 306.4 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The exact mechanisms remain to be fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with various receptors, altering signaling pathways that lead to biological responses.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antiviral Activity : Research indicates potential antiviral properties, particularly against SARS-CoV-2. Similar compounds have demonstrated inhibitory effects on viral proteases, suggesting that this compound may share this capability .

- Cytotoxicity Studies : Preliminary cytotoxicity tests have shown that derivatives of this compound exhibit low cytotoxicity in various cell lines, indicating a favorable safety profile. For instance, compounds with similar structures reported CC50 values exceeding 100 μM in Vero and MDCK cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Compound Variation | IC50 (μM) | Observations |

|---|---|---|

| Original Compound | TBD | Baseline activity |

| Furan Derivative | TBD | Enhanced potency |

| Thiophene Variant | TBD | Altered selectivity |

These variations suggest that modifications to either the furan or thiophene moieties can significantly influence the compound's inhibitory potency and selectivity.

Case Study 1: Antiviral Efficacy

A study investigated the efficacy of related compounds against SARS-CoV-2 main protease (Mpro), revealing that structural modifications significantly impacted inhibitory activity. The most potent derivatives exhibited IC50 values in the low micromolar range, supporting further exploration of this compound for antiviral applications .

Case Study 2: Cytotoxicity Assessment

In vitro assays demonstrated that certain derivatives maintained low cytotoxicity while exhibiting antiviral properties. This balance is critical for developing therapeutic agents with minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.